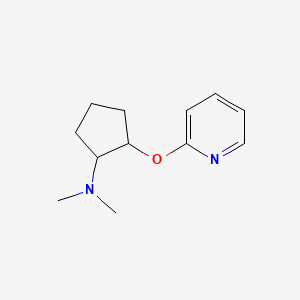
N,N-diméthyl-2-(pyridin-2-yloxy)cyclopentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-(pyridin-2-yloxy)cyclopentan-1-amine is a heterocyclic organic compound that features a cyclopentane ring substituted with a pyridin-2-yloxy group and an N,N-dimethylamine group
Applications De Recherche Scientifique
N,N-dimethyl-2-(pyridin-2-yloxy)cyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(pyridin-2-yloxy)cyclopentan-1-amine typically involves the reaction of 2-hydroxy pyridine with cyclopentanone in the presence of a base to form the pyridin-2-yloxy cyclopentanone intermediate. This intermediate is then subjected to reductive amination with dimethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-2-(pyridin-2-yloxy)cyclopentan-1-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The pyridin-2-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted amines, N-oxide derivatives, and other functionalized cyclopentane derivatives .
Mécanisme D'action
The mechanism of action of N,N-dimethyl-2-(pyridin-2-yloxy)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-yloxy group can form hydrogen bonds and other interactions with the active sites of enzymes, while the N,N-dimethylamine group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethyl-2-(pyridin-2-yloxy)cyclohexan-1-amine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
N,N-dimethyl-2-(pyridin-2-yloxy)cyclobutan-1-amine: Similar structure but with a cyclobutane ring.
Uniqueness
N,N-dimethyl-2-(pyridin-2-yloxy)cyclopentan-1-amine is unique due to its specific ring size, which can influence its chemical reactivity and biological activity. The cyclopentane ring provides a balance between ring strain and flexibility, making it a versatile scaffold for further functionalization .
Propriétés
IUPAC Name |
N,N-dimethyl-2-pyridin-2-yloxycyclopentan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-14(2)10-6-5-7-11(10)15-12-8-3-4-9-13-12/h3-4,8-11H,5-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDLLCYASNTXHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC1OC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
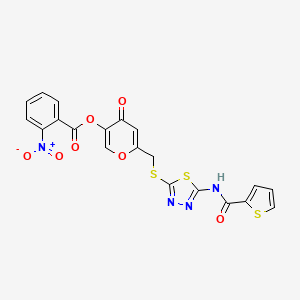
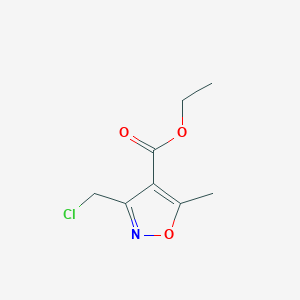
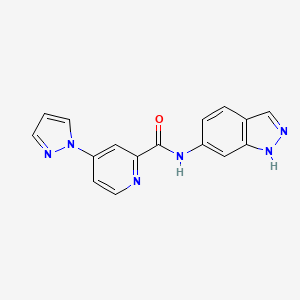
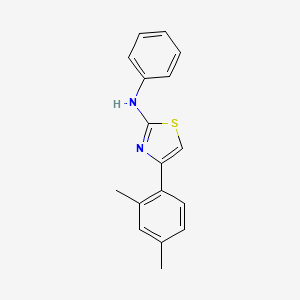
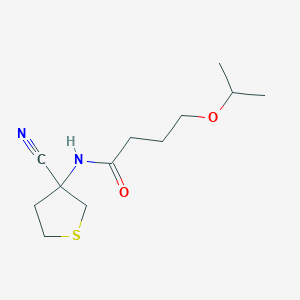
![N-[(4-bromophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2405505.png)
![5-((2,5-dimethylbenzyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2405506.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2405507.png)
![3-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)phenol hydrochloride](/img/structure/B2405511.png)
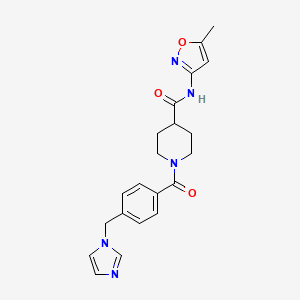
![ethyl 7-methyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2405513.png)
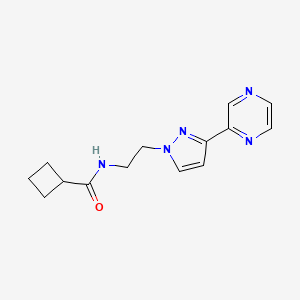
![8-ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2405516.png)
![Methyl 2-amino-2-[3-(4-methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2405519.png)
